molecular formula C20H24O2S B12514626 3-(Butylsulfanyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one CAS No. 706816-59-3

3-(Butylsulfanyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one

Cat. No.: B12514626
CAS No.: 706816-59-3
M. Wt: 328.5 g/mol
InChI Key: TXKANZQSMCUTRT-UHFFFAOYSA-N
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Description

3-(Butylsulfanyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a butylsulfanyl group, a methoxyphenyl group, and a phenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylsulfanyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with phenylacetone in the presence of a base to form an intermediate compound. This intermediate is then reacted with butylthiol in the presence of a catalyst to yield the final product. The reaction conditions typically involve:

    Temperature: 60-80°C

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalyst (e.g., hydrochloric acid or sodium hydroxide)

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

    Raw Materials: 4-methoxybenzaldehyde, phenylacetone, butylthiol

    Reaction Vessel: Continuous flow reactor

    Temperature Control: Automated temperature regulation

    Purification: Crystallization or distillation

Chemical Reactions Analysis

Types of Reactions

3-(Butylsulfanyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(Butylsulfanyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Butylsulfanyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Butylsulfanyl)-3-(4-hydroxyphenyl)-1-phenylpropan-1-one
  • 3-(Butylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one
  • 3-(Butylsulfanyl)-3-(4-nitrophenyl)-1-phenylpropan-1-one

Uniqueness

3-(Butylsulfanyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.

Properties

CAS No.

706816-59-3

Molecular Formula

C20H24O2S

Molecular Weight

328.5 g/mol

IUPAC Name

3-butylsulfanyl-3-(4-methoxyphenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C20H24O2S/c1-3-4-14-23-20(17-10-12-18(22-2)13-11-17)15-19(21)16-8-6-5-7-9-16/h5-13,20H,3-4,14-15H2,1-2H3

InChI Key

TXKANZQSMCUTRT-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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